5-环己基氧杂唑烷-2-酮

描述

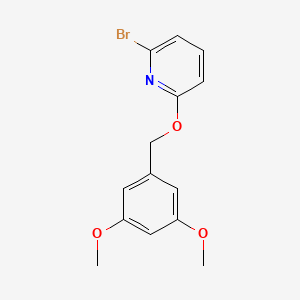

5-Cyclohexyloxazolidine-2-one is a cyclic organic compound with the molecular formula C9H15NO2. It is a type of oxazolidinone, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic protocols of oxazolidinones are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Molecular Structure Analysis

The molecular structure of 5-Cyclohexyloxazolidine-2-one includes a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . The molecular weight is 169.22 g/mol.

Chemical Reactions Analysis

Oxazolidinones are pivotal in the conversion of functional groups and the synthesis of new structural motifs . They are often involved in redox processes that pass through intermediates with short life-times . The manipulation of oxidation states in these molecules is key to many synthetic transformations .

科学研究应用

Antibiotic Development

5-Cyclohexyloxazolidine-2-one: is a derivative of oxazolidinones, a class of synthetic antibiotics. These compounds have gained attention due to their unique mechanism of action, which assures high antibiotic efficiency and low susceptibility to resistance mechanisms . They are particularly effective as protein synthesis inhibitors against a wide spectrum of multidrug-resistant Gram-positive bacteria .

Analytical Chemistry

In analytical chemistry, 5-Cyclohexyloxazolidine-2-one derivatives are used for the analytical determination of oxazolidinones in various matrices, including biological fluids, tissues, drugs, and natural waters . High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometer detectors are commonly employed for this purpose .

Drug Delivery Systems

The poor water solubility of oxazolidinones has led to the development of innovative drug delivery systems5-Cyclohexyloxazolidine-2-one plays a role in these systems to enhance the bioavailability and therapeutic efficacy of oxazolidinone antibiotics .

Resistance Mechanism Studies

Research into antibiotic resistance mechanisms often involves 5-Cyclohexyloxazolidine-2-one . It serves as a model compound to study the interaction between antibiotics and bacterial ribosomes, shedding light on how bacteria develop resistance .

Synthetic Organic Chemistry

The 5-Cyclohexyloxazolidine-2-one structure is a popular framework in synthetic organic chemistry. It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of complex organic molecules .

Antimicrobial Chemotherapy

Within antimicrobial chemotherapy, 5-Cyclohexyloxazolidine-2-one -based agents are crucial. They bridge the gap in antibacterial development and are part of a global strategy to create a stable research infrastructure for antimicrobial development .

Natural Product Synthesis

Although biologically active oxazolidin-2-one derivatives are rare among natural products, 5-Cyclohexyloxazolidine-2-one is synthesized chemically to mimic these scarce natural compounds, expanding the scope of natural product synthesis .

Multicomponent Reactions

5-Cyclohexyloxazolidine-2-one: is also involved in multicomponent reactions. These reactions are a cornerstone of green chemistry, providing efficient pathways to synthesize complex molecules with minimal waste .

作用机制

Target of Action

5-Cyclohexyloxazolidine-2-one belongs to the class of compounds known as oxazolidin-2-ones . These compounds have been found to exhibit antibacterial activity, with their primary targets being bacteria, particularly Gram-positive bacteria .

Mode of Action

The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . This means that they inhibit the growth of enterococci and staphylococci, while they kill penicillin-susceptible S. pneumoniae and Bacteroides fragilis.

Biochemical Pathways

Oxazolidin-2-ones, in general, are known to interfere with bacterial protein synthesis . They do this by binding to the bacterial ribosome, thereby inhibiting the formation of the initiation complex for protein synthesis .

Pharmacokinetics

Studies on other oxazolidin-2-ones have shown positive results in terms of safety, tolerability, pharmacokinetics, and pharmacodynamics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would play a significant role in their bioavailability and overall effectiveness.

Result of Action

The result of the action of 5-Cyclohexyloxazolidine-2-one would be the inhibition of bacterial growth or the killing of certain bacteria, depending on the specific type of bacteria . This could potentially lead to the resolution of bacterial infections.

Action Environment

The action, efficacy, and stability of 5-Cyclohexyloxazolidine-2-one could potentially be influenced by various environmental factors. For instance, the presence of other compounds or substances could potentially affect its action. Additionally, factors such as temperature, pH, and the presence of light could potentially affect its stability.

未来方向

Oxazolidinones have several biological applications in medicinal chemistry . They have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Therefore, the future directions of 5-Cyclohexyloxazolidine-2-one could be in these areas.

属性

IUPAC Name |

5-cyclohexyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACCQUACLBKOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexyl-1,3-oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

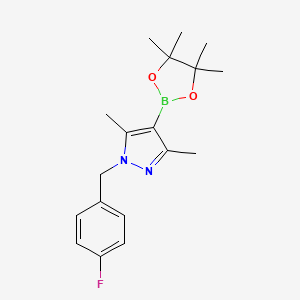

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)

![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)

![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)